molecular formula C12H12O3 B6274111 rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid CAS No. 2102608-14-8

rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid

Cat. No.: B6274111
CAS No.: 2102608-14-8
M. Wt: 204.2
InChI Key:
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Description

The compound is a spiro compound, which means it has two rings sharing a single atom . The rings in this case are a benzopyran ring and a cyclopropane ring . Benzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . Cyclopropane is a three-membered ring with significant ring strain .


Synthesis Analysis

The synthesis of spirocyclopropane compounds often involves the reaction of carbenes with alkenes or cycloalkenes . Cyclopropane rings can also be formed by various other methods, such as the Corey–Chaykovsky reaction .


Molecular Structure Analysis

The structure of the compound would be determined by the arrangement of the atoms in the benzopyran and cyclopropane rings and their orientation relative to each other. The R and S designations in the name of the compound refer to the absolute configuration of the chiral centers in the molecule .


Chemical Reactions Analysis

Cyclopropane rings are known for their reactivity due to ring strain . They can undergo ring-opening reactions, which can be utilized in synthetic chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant include density, color, hardness, melting and boiling points, and electrical conductivity .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For example, cyclopropane derivatives have been found in many natural products and have shown various biological activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, a related compound, rac-(3R,4S)-4-amino-3,4-dihydro-2H-1-benzopyran-3-ol, has been associated with hazard statements H302, H315, H319, and H335, indicating potential hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid involves the synthesis of the spirocyclic core followed by the introduction of the carboxylic acid functional group.", "Starting Materials": [ "4-hydroxycoumarin", "cyclopropane carboxylic acid", "ethyl chloroformate", "triethylamine", "sodium hydride", "methyl iodide", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "4-hydroxycoumarin is reacted with cyclopropane carboxylic acid in the presence of ethyl chloroformate and triethylamine to form the spirocyclic core.", "The spirocyclic core is then deprotonated with sodium hydride and methylated with methyl iodide to introduce the methyl group.", "The methylated spirocyclic core is then hydrolyzed with sodium hydroxide to form the carboxylic acid functional group.", "The carboxylic acid functional group is then protected with acetic anhydride and acetic acid to prevent unwanted reactions.", "The protected carboxylic acid is then deprotected with sodium hydroxide to regenerate the carboxylic acid functional group.", "The final compound is obtained by purification with a combination of hydrochloric acid, sodium bicarbonate, and sodium chloride followed by extraction with ethyl acetate and hexane." ] }

CAS No.

2102608-14-8

Molecular Formula

C12H12O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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